molecular formula C21H30O2 B057192 Isoprogesterone CAS No. 2000-66-0

Isoprogesterone

Cat. No. B057192
CAS RN: 2000-66-0
M. Wt: 314.5 g/mol
InChI Key: RJKFOVLPORLFTN-HXIANDDZSA-N
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Description

Synthesis Analysis

The synthesis of isoprogesterone derivatives and analogs, like 21-[18F]fluoro-16 alpha-ethyl-19-norprogesterone (FENP), involves complex procedures such as fluoride ion displacement and HPLC purification, highlighting the intricate methods required to produce these compounds with high specificity and activity for research and potential therapeutic applications (Pomper et al., 1988).

Molecular Structure Analysis

Isoprogesterone's molecular structure, characterized by variations such as the introduction of hydroxyl, methyl, and other functional groups, significantly influences its affinity and selectivity towards biological targets. The structural modifications, like the addition of a 17alpha-pentafluorethyl side chain, result in compounds with distinct biological activities, indicating the critical role of molecular architecture in determining the function and efficacy of steroid hormones (Fuhrmann et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving isoprogesterone, such as esterification or functionalization, yield derivatives with varied biological activities. For example, the synthesis of 17-esters of 6-dehydro-16-methylene-17 alpha-hydroxyprogesterone demonstrates the influence of chemical modifications on the progestational and antiandrogenic properties of the resulting compounds, underscoring the importance of chemical reactions in tailoring the properties of steroid hormones for specific applications (Shapiro et al., 1972).

Scientific Research Applications

  • Neuroprotection and Neuroregeneration :

    • Progesterone is being studied for its neuroprotective and neuroregenerative properties in conditions such as stroke and traumatic brain injuries. It enhances anti-oxidant mechanisms, reduces excitotoxicity, supports neurotrophic factors, and stimulates axonal remyelination, among other effects (Stein, 2001).
  • Cardiovascular Health :

    • The Heart and Estrogen/Progestin Replacement Study (HERS) explored the effects of hormone replacement therapy on cardiac events in postmenopausal women with coronary heart disease. The results indicated a complex relationship between hormone therapy and cardiovascular health, underscoring the need for more research (Wells & Herrington, 1999).
  • Reproductive Health and Hormone Therapy :

    • Progesterone and its derivatives have been prescribed for various reproductive health issues. Different formulations affect the body differently, impacting organs and processes such as ovarian and uterine function and potentially offering benefits or harms depending on the individual case (Shoham & Kopernik, 2004).
  • Cancer Treatment :

    • The relationship between hormone receptors in metastatic endometrial tumors and clinical response to hormone therapies like tamoxifen and medroxyprogesterone acetate has been studied. Understanding these relationships can help tailor treatments for individuals with endometrial cancer (Singh et al., 2007).
  • Behavioral Health :

    • Progesterone has been used in the treatment of male sex offenders, demonstrating its potential influence on behavior and its application in managing severe behavioral issues (Money, 1970).
  • Myelination and Nervous System Repair :

    • Progesterone promotes myelin repair and has neuroprotective effects. Understanding its role in the nervous system can lead to new therapeutic strategies for neuroinjury and neurodegenerative diseases (Schumacher et al., 2011).
  • Antiprogesterone Research :

    • RU 486, an antiprogesterone, has been used for early pregnancy interruption and has other potential medical applications. Understanding its mechanism helps in developing new therapeutic strategies for various conditions (Baulieu & Ulmann, 1986).
  • Breast Cancer Research :

    • Progesterone receptors in breast tumors play a significant role in predicting clinical outcomes and treatment responses. The ratio of different progesterone receptor isoforms might influence the effectiveness of treatments like tamoxifen (Hopp et al., 2004).

Safety And Hazards

Natural progesterone has a unique pharmacodynamic activity and safety profile compared to the synthetic progestins . As a result, a class effect does not exist for both progesterone and synthetic progestins, in terms of both their efficacy and safety .

Future Directions

The aim of future work is to show the mechanisms of action of progesterone and its metabolites, the physiological and pharmacological actions of progesterone and its synthetic analogues in human medicine, as well as the impacts of its production and use on the environment . More molecular level research is needed to clarify progesterone signaling pathways .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17-,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKFOVLPORLFTN-HXIANDDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoprogesterone

CAS RN

2000-66-0
Record name Isoprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002000660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF9G358XQX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
167
Citations
DF Morrow, ME Butler, ECY Huang - The Journal of Organic …, 1965 - ACS Publications
The Neber rearrangement of 2-(3/3-hydroxypregn-5-en-20-ylidine)-l, 1, 1-trimethylhydrazonium iodide (2) proceeded stereospecifically to give 3'-methylspiro-[17 (l') j3-androst-5-en-17, …
Number of citations: 51 pubs.acs.org
C Djerassi, AJ Manson, H Bendas - Tetrahedron, 1957 - Elsevier
… multi-stage conversion of diosgenin into R-isoprogesterone and 8-isotestosterone is described. These isomers, differing from the natural sex hormones only in the configuration …
Number of citations: 21 www.sciencedirect.com
C Djerassi, A Manson, A Segaloff - The Journal of Organic …, 1956 - ACS Publications
… to examine some derived steroids and the synthesis of 8-isoprogesterone (VI) is recorded herewith. This isomer of progesterone was considered to be a particularly appropriate test case …
Number of citations: 11 pubs.acs.org
TL Glass, CZ Burley - Journal of steroid biochemistry, 1984 - Elsevier
… rifampin prevented isoprogesterone formation, but not the production of progesterone. At lower concentrations, chloramphenicol delayed both growth and isoprogesterone formation by …
Number of citations: 9 www.sciencedirect.com
TL Glass, CZ Burley - Applied and environmental microbiology, 1985 - Am Soc Microbiol
… -isoprogesterone at a … isoprogesterone formation was nearly complete after 20 to 30 min of incubation. However, under these conditions, strain 144 further converted 17-isoprogesterone …
Number of citations: 9 journals.asm.org
N Meitinger, J Munkert, RM de Pádua… - Tetrahedron …, 2016 - Elsevier
… isoprogesterone have not been published yet the chemical shifts for all carbon atoms and protons of isoprogesterone … clearly shifted the ratio of isoprogesterone to progesterone toward …
Number of citations: 7 www.sciencedirect.com
V Herl, J Frankenstein, N Meitinger, F Müller-Uri… - Planta …, 2007 - thieme-connect.com
… converts pregnenolone to isoprogesterone in the presence of NAD. Under standard incubation conditions pregnenolone was mainly transformed into isoprogesterone together with …
Number of citations: 52 www.thieme-connect.com
VI Zaretskii, NS Wulfson, VL Sadovskaya - Tetrahedron Letters, 1966 - Elsevier
In the spectrum of 8 P* PI 9 lOd-isoprogesterone (VII) peek intensity of the ion a (m/e 124) is considerably greater than in that of progesterone (VI)(Fig. lc, d and Table 1). At the same …
Number of citations: 7 www.sciencedirect.com
N Meitinger, D Geiger, TW Augusto, RM de Pádua… - Phytochemistry, 2015 - Elsevier
… of isoprogesterone to progesterone. We assume that efficient isomerization of isoprogesterone is important for funnelling pregnenolone efficiently into the cardenolide pathway. …
Number of citations: 11 www.sciencedirect.com
R Robins - The Journal of Organic Chemistry, 1956 - ACS Publications
… to examine some derived steroids and the synthesis of 8-isoprogesterone (VI) is recorded herewith. This isomer of progesterone was considered to be a particularly appropriate test …
Number of citations: 3 pubs.acs.org

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